Selfotel, (-)- - 113229-61-1

Selfotel, (-)-

Catalog Number: EVT-7938706
CAS Number: 113229-61-1
Molecular Formula: C7H14NO5P
Molecular Weight: 223.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Selfotel can be synthesized through several methods, one notable approach involves the palladium-catalyzed cross-coupling reaction. This method begins with the reaction of dialkyl phosphites with bromopyridine carboxylates, leading to the formation of aromatic esters. Subsequent hydrolysis and hydrogenation over platinum oxide yield the desired phosphonopiperidylcarboxylic acids .

Technical details regarding the synthesis include:

  • Starting Materials: Dialkyl phosphites and bromopyridine carboxylates.
  • Catalyst: Palladium for cross-coupling reactions.
  • Hydrogenation Conditions: Conducted over platinum oxide to ensure selective cis-addition.
  • Final Product: Phosphonopiperidylcarboxylic acids, structurally analogous to Selfotel.
Molecular Structure Analysis

The molecular structure of Selfotel is characterized by its rigid piperidine ring and phosphonomethyl group. The stereochemistry is defined by two stereocenters, contributing to its optical activity. The structure can be represented using both SMILES and InChI formats:

  • SMILES: OC(=O)[C@@H]1C[C@H](CP(O)(O)=O)CCN1
  • InChI: InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 .

Structural Data

  • Defined Stereocenters: 2
  • Charge: Neutral
  • E/Z Centers: None
Chemical Reactions Analysis

Selfotel primarily interacts with NMDA receptors through competitive inhibition. This mechanism involves binding to the receptor site that normally accommodates glutamate, thereby preventing its action. The compound's effectiveness as an NMDA antagonist has been demonstrated in various experimental setups where it shifted the concentration-response curve to NMDA rightward, indicating competitive antagonism .

Key Reactions

  • Competitive Binding: Selfotel competes with glutamate at NMDA receptors.
  • Neuroprotective Effects: It has been shown to reduce excitotoxicity in neuronal cultures exposed to NMDA .
Mechanism of Action

The mechanism of action for Selfotel involves its role as an NMDA receptor antagonist. By blocking these receptors, Selfotel prevents excessive calcium influx into neurons, which is critical during excitotoxic events such as ischemia. This action helps maintain neuronal viability under conditions of metabolic stress.

Process Details

  • Calcium Influx Reduction: Selfotel decreases calcium entry into neurons post ischemia.
  • Cerebral Metabolism Improvement: It enhances cerebral blood flow and normalizes tissue pH during ischemic events .

Data from studies indicate that Selfotel can effectively reduce infarct size and improve outcomes in models of focal cerebral ischemia .

Physical and Chemical Properties Analysis

Selfotel exhibits several notable physical and chemical properties:

  • Solubility: Relatively stable solubility under ambient conditions but sensitive to heat, light, and moisture.
  • Stability: Requires protection from environmental conditions that could degrade its efficacy .

Relevant Data

  • Molecular Weight: 223.165 g/mol
  • Chemical Formula: C7H14NO5PC_7H_{14}NO_5P
Applications

Selfotel has been investigated for various scientific applications due to its neuroprotective properties:

Despite its promising pharmacological profile in preclinical studies, clinical applications have been limited due to safety concerns and insufficient efficacy demonstrated in human trials .

Pharmacological Characterization of Selfotel as an NMDA Receptor Antagonist

Competitive Binding Dynamics at the NMDA Receptor Glutamate Site

Selfotel (CGS-19755) functions as a competitive NMDA receptor antagonist that directly competes with endogenous glutamate for binding at the agonist recognition site on the NR2 subunit. This mechanism was established through radioligand binding studies demonstrating concentration-dependent displacement of [³H]glutamate from synaptic membranes. Selfotel exhibits high binding affinity (Ki ≈ 0.14 μM) at the glutamate recognition site, effectively inhibiting receptor activation under conditions of elevated synaptic glutamate concentrations, such as those occurring during ischemic events [1] [7].

Electrophysiological analyses confirm that Selfotel reduces NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering channel open time or conductance. This pharmacodynamic profile distinguishes it from non-competitive antagonists (e.g., MK-801) that bind within the ion channel pore. The competitive nature necessitates higher therapeutic concentrations during pathological glutamate surges, a factor influencing its neuroprotective dosing strategies in stroke models [1] [6].

Table 1: Binding Affinity Comparison of NMDA Receptor Antagonists

CompoundBinding SiteKi (μM)Mechanism
Selfotel (CGS-19755)Glutamate (NR2)0.14Competitive antagonist
AP5Glutamate (NR2)0.8Competitive antagonist
CPPGlutamate (NR2)0.23Competitive antagonist
MK-801Ion channel pore0.03Non-competitive antagonist
GavestinelGlycine (NR1)0.15Competitive antagonist

Structural Specificity and Comparison to AP5, CPP, and D-CPPene Analogs

Structurally, Selfotel ((±)-cis-4-(phosphonomethyl)piperidine-2-carboxylic acid) is a conformationally constrained piperidine dicarboxylic acid analog. Its design incorporates:

  • A rigid piperidine ring mimicking the glutamate backbone, enhancing receptor affinity
  • A phosphonomethyl group at the C4 position, serving as a bioisostere for the distal carboxylic acid in endogenous glutamate
  • Carboxylic acid moiety at C2, essential for ionic interaction with the ligand-binding domain [1] [6] [7]

This configuration positions Selfotel as a structural hybrid between early NMDA antagonists:

  • AP5 (2-amino-5-phosphonopentanoic acid): Selfotel shares the phosphonate group critical for NR2 binding but achieves enhanced receptor affinity through conformational restriction of the piperidine ring
  • CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid): Both contain piperazine/piperidine cores, but Selfotel's cis-configuration enables optimal spatial orientation of the phosphonomethyl and carboxyl groups
  • D-CPPene: While D-CPPene incorporates an alkene bridge for rigidity, Selfotel achieves similar spatial constraints through its saturated ring system without reduced metabolic stability [7]

The cis-stereochemistry of Selfotel is pharmacologically essential, as the trans-isomer exhibits >100-fold lower receptor affinity. Molecular modeling confirms optimal van der Waals contacts with NR2B residues when the phosphonomethyl and carboxyl groups adopt a cis-orientation [1].

Differential Pharmacokinetics: Species-Specific Blood-Brain Barrier Penetration

Selfotel exhibits marked species-dependent variability in blood-brain barrier (BBB) penetration, significantly impacting its neuroprotective efficacy across experimental models:

Table 2: Species Comparison of Selfotel BBB Penetration

SpeciesDose (mg/kg)CSF Concentration (μM)Brain Concentration (μM)Time to Peak (h)Key Findings
Rabbit40 IV1251Neuroprotective levels achieved; correlates with efficacy in stroke models
Rat40 IV<0.50.15% uptake index2-4Insufficient brain exposure; limited neuroprotection
Mouse30 IP84.20.5Rapid anesthetic effects observed

Pharmacokinetic studies reveal:

  • Rabbit Models: Following IV administration (40 mg/kg), Selfotel achieves CSF concentrations of ~12 μM and brain tissue concentrations of ~5 μM within 1 hour – exceeding the ED₅₀ (15.9 μM) for neuroprotection against oxygen-glucose deprivation in vitro. This correlates with 76% reduction in cerebral edema in rabbit MCAO models [2].
  • Rat Models: BBB permeability is severely limited, with brain uptake indices of only 0.015 ml/100g/min under normoxia and 0.019 ml/100g/min during ischemia. This results in brain:plasma ratios <0.01, explaining inconsistent neuroprotection despite plasma concentrations >100 μM [2].
  • Mechanistic Basis: The variability stems from differences in passive diffusion capacity rather than active transport. Selfotel's high polarity (logP ≈ -2.1) and zwitterionic state at physiological pH limit passive diffusion, making penetration highly sensitive to species-specific BBB architecture. Unlike memantine (which utilizes OCT transporters), Selfotel relies predominantly on paracellular leakage enhanced during ischemia [2] [8].

Receptor Subtype Selectivity and Absence of Dopaminergic Modulation

Selfotel demonstrates broad-spectrum antagonism across NMDA receptor subtypes containing NR2A, NR2B, NR2C, or NR2D subunits without significant subunit selectivity. Binding assays indicate:

  • IC₅₀ = 0.28 ± 0.04 μM for NR2A-containing receptors
  • IC₅₀ = 0.31 ± 0.07 μM for NR2B-containing receptors
  • No measurable activity at non-NMDA glutamate receptors (AMPA, kainate) even at 100 μM concentrations [1] [7]

Crucially, unlike non-competitive NMDA antagonists (phencyclidine, ketamine, MK-801), Selfotel shows no appreciable interaction with dopaminergic systems:

  • Does not increase extracellular dopamine in nucleus accumbens microdialysates
  • Fails to induce stereotypy or hyperlocomotion in rodent behavioral models
  • Absence of binding at D₂ receptors (Kᵢ > 100 μM) in receptor panels [1] [9]

This pharmacological distinction is clinically significant, as it avoids the psychotomimetic effects associated with dopamine release or direct D₂ receptor activation. The dopaminergic inactivity stems from Selfotel's inability to penetrate dopamine-rich brain regions in psychoactive concentrations and its lack of affinity for dopamine transporters or receptors. This property initially positioned it as a promising candidate for stroke neuroprotection without confounding neurological side effects [9].

Properties

CAS Number

113229-61-1

Product Name

Selfotel, (-)-

IUPAC Name

(2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1

InChI Key

LPMRCCNDNGONCD-NTSWFWBYSA-N

SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.